molecular formula C17H20N2O4 B2964917 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1798511-48-4

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2964917
CAS No.: 1798511-48-4
M. Wt: 316.357
InChI Key: KYTKCKWOQYJZKX-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 2-(furan-2-yl)-2-methoxyethyl group, combining a furan heterocycle with a methoxyethyl chain. The furan ring may enhance binding to biological targets through π-π interactions, while the methoxy group influences solubility and metabolic stability.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-17(21)16(20)18-11-15(22-2)14-9-6-10-23-14/h3-10,12,15H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTKCKWOQYJZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:

    Formation of the furan-2-yl methoxyethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with methoxyethylamine under mild conditions.

    Formation of the phenylethyl oxalamide intermediate: This involves the reaction of phenylethylamine with oxalyl chloride to form the corresponding oxalamide.

    Coupling reaction: The final step involves coupling the furan-2-yl methoxyethyl intermediate with the phenylethyl oxalamide intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting protein kinases or other enzymes.

    Biological Studies: The compound can be used to study the effects of furan-containing molecules on biological systems.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The furan ring and oxalamide linkage may play a role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues with Furan and Methoxyethyl Groups

(a) N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1798511-38-2)
  • Substituents : Retains the N1 2-(furan-2-yl)-2-methoxyethyl group but replaces the N2 1-phenylethyl with an isoxazol-3-yl group.
  • Molecular Weight : 279.25 (C₁₂H₁₃N₃O₅).
(b) N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
  • Substituents : Replaces the methoxyethyl group with a hydroxypropyl chain.
(c) N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (CAS 2034406-31-8)
  • Substituents : Replaces the furan with a chlorothiophene ring.
  • Key Differences : The chlorine atom and sulfur in thiophene enhance electronegativity and may influence binding to hydrophobic enzyme pockets .
(a) Antiviral Oxalamides
  • Example : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13, ).
    • Activity : Inhibits HIV entry by targeting the CD4-binding site (IC₅₀ = 0.8 µM).
    • Comparison : The target compound’s furan and phenylethyl groups may mimic aromatic interactions critical for antiviral activity, though potency would depend on substituent optimization .
(b) Enzyme Inhibitors
  • Example : N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6, ).
    • Activity : Inhibits soluble epoxide hydrolase (sEH), a target in inflammatory diseases.
    • Comparison : The adamantyl group in Compound 6 provides rigid hydrophobic binding, whereas the target’s furan and methoxyethyl groups may favor different enzyme interactions .
(c) Flavoring Agents
  • Example: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4). Regulatory Status: Approved as a flavoring agent (NOEL = 100 mg/kg/day in rats). Comparison: S336’s dimethoxybenzyl and pyridinylethyl groups enhance umami taste, while the target compound’s furan and phenylethyl substituents may offer distinct flavor profiles .

Biological Activity

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a furan ring, a methoxyethyl group, and a phenylethyl moiety linked through an oxalamide functional group. Its unique structure suggests promising interactions with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : Approximately 342.38 g/mol
  • Structure :
    • The presence of the furan ring contributes to its aromatic properties.
    • The oxalamide linkage is associated with significant biological activity.

This compound has been identified as a potential modulator of protein kinases, which play crucial roles in cellular signaling pathways. Compounds with similar structures have been explored for their roles in cancer therapy due to their ability to influence cellular proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit antiproliferative activity against various cancer cell lines. For example, studies involving oxadiazole derivatives have shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamideFuran and naphthalene moietiesAntimicrobial properties
N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamideThiophene and furan ringsAnti-inflammatory effects
This compoundFuran, methoxyethyl, and phenylethyl groupsPotential kinase modulation

The unique combination of functional groups in this compound may confer distinct biological activities compared to other similar compounds .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific protein kinases involved in cancer progression. These studies typically involve assessing the compound's effect on cell viability using assays such as MTT or cell counting methods.

Binding Affinity and Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to active sites of kinases, potentially leading to inhibition of their activity .

Q & A

Q. What are the recommended synthetic routes for preparing N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide, and how can its purity be validated?

Answer: The synthesis of oxalamide derivatives typically involves coupling substituted amines with activated oxalyl intermediates. For example, similar compounds (e.g., antiviral oxalamides in ) were synthesized via stepwise reactions: (i) activation of oxalyl chloride, (ii) sequential amidation with primary/secondary amines, and (iii) purification via silica gel chromatography . Key steps include:

  • Amidation : Use of coupling agents (e.g., HATU, EDCI) in anhydrous solvents (DCM, DMF).
  • Stereochemistry control : Methoxy and furan substituents may influence reaction stereoselectivity, requiring low-temperature conditions to minimize racemization .
  • Purity validation : LC-MS (APCI+) for molecular ion confirmation (e.g., [M+H]+) and HPLC (>90% purity) are standard .
  • Structural confirmation : ¹H/¹³C NMR to verify methoxy (-OCH₃), furan (δH ~6.3–7.4 ppm), and oxalamide (δH ~10.7 ppm, NH) signals .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

Answer:

  • ¹H/¹³C NMR : Essential for confirming substituents (e.g., furan protons at δH ~6.3–7.4 ppm, methoxy at δH ~3.3–3.5 ppm) and oxalamide NH signals (δH ~8.3–10.7 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., APCI+ for [M+H]+ detection) and detects impurities .
  • HPLC : Assesses purity (>95% for biological assays) and resolves stereoisomers if present .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity (e.g., antiviral or enzyme inhibition)?

Answer: SAR strategies for oxalamides include:

  • Substituent modification : Replace the furan with thiophene or pyridine () to enhance π-π stacking with target proteins (e.g., HIV gp120 in ).
  • Steric effects : Adjust methoxyethyl chain length to balance solubility and binding pocket fit (e.g., analogs in with 4-methoxyphenethyl showed improved CYP4F11 inhibition).
  • Bioisosteric replacement : Substitute the phenyl group with bioisosteres (e.g., cyclohexyl) to improve metabolic stability (analogous to ’s chlorophenyl derivatives) .
  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., HIV entry inhibition in ) to prioritize leads .

Q. What analytical approaches resolve contradictions in biological activity data between stereoisomers or analogs?

Answer:

  • Chiral separation : Use chiral HPLC or SFC to isolate enantiomers (e.g., ’s stereoisomer mixtures) and test individual isomers .
  • Crystallography : Co-crystallize active isomers with target proteins (e.g., HIV CD4-binding site) to identify binding mode disparities .
  • Metabolic profiling : Compare hepatic microsomal stability of isomers to explain potency differences (e.g., ’s flavored oxalamides with NOEL variations) .
  • Computational modeling : MD simulations or docking studies (e.g., AutoDock Vina) to predict stereochemical effects on binding energy .

Q. How can metabolic stability and toxicity risks be assessed preclinically for this compound?

Answer:

  • Microsomal assays : Incubate with human/rat liver microsomes to measure t₁/₂ and identify major metabolites (e.g., hydroxylation of furan or demethylation of methoxy groups) .
  • CYP inhibition screening : Test against CYP3A4, 2D6, etc., using fluorogenic substrates (’s CYP4F11 inhibitors showed isoform selectivity) .
  • AMES test : Evaluate mutagenicity via bacterial reverse mutation assay (e.g., EFSA’s safety assessment of oxalamide flavorants in ) .
  • In vivo tox studies : Acute toxicity in rodents (LD₅₀) and histopathology (e.g., NOEL of 100 mg/kg/day in ) .

Q. What computational tools can predict interactions between this compound and biological targets?

Answer:

  • Docking software (AutoDock, Schrödinger) : Model binding to targets (e.g., HIV gp120) using crystal structures (PDB: 4TVP) .
  • QSAR models : Train on oxalamide datasets to predict IC₅₀ values for new analogs (e.g., ’s SAR for soluble epoxide hydrolase inhibitors) .
  • ADMET predictors (ADMETlab, SwissADME) : Estimate solubility (LogP), bioavailability (Rule of Five), and BBB permeability .
  • DFT calculations : Analyze electronic effects of substituents (e.g., methoxy vs. hydroxy groups) on reactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar oxalamides?

Answer:

  • Replicate assays : Confirm activity under standardized conditions (e.g., HIV pseudovirus assay in vs. enzymatic assays in ).
  • Control variables : Test solubility (DMSO concentration), cell lines (HEK293 vs. HeLa), and assay endpoints (IC₅₀ vs. EC₅₀) .
  • Meta-analysis : Compare datasets from multiple studies (e.g., ’s antiviral oxalamides vs. ’s flavorant safety profiles) to identify confounding factors .
  • Proteomic profiling : Use phosphoproteomics or thermal shift assays to detect off-target interactions .

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